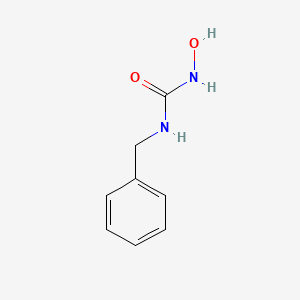
3-Benzyl-1-hydroxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-hydroxyurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzyl group attached to a hydroxyurea moiety, which imparts distinct reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 3-Benzyl-1-hydroxyurea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-3-hydroxyurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 3-Benzyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form 1-benzyl-3-amino-urea.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.
Major Products Formed:
Oxidation: Benzyl isocyanate.
Reduction: 1-Benzyl-3-amino-urea.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Studied for its antiproliferative properties, showing promise as a potential anticancer agent.
作用机制
The mechanism by which 1-benzyl-3-hydroxyurea exerts its effects involves the inhibition of specific enzymes, such as ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .
相似化合物的比较
Hydroxyurea: A well-known antineoplastic agent used in the treatment of sickle cell anemia and certain cancers.
1-Benzyl-3-benzoylurea: Another derivative with similar structural features but different biological activities.
Benzimidazole derivatives: Compounds with similar urease inhibitory activity
Uniqueness: 3-Benzyl-1-hydroxyurea stands out due to its unique combination of a benzyl group and a hydroxyurea moiety, which imparts distinct reactivity and biological activity. Its potential as an enzyme inhibitor and antiproliferative agent highlights its significance in scientific research and potential therapeutic applications .
属性
CAS 编号 |
24966-37-8 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
1-benzyl-3-hydroxyurea |
InChI |
InChI=1S/C8H10N2O2/c11-8(10-12)9-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,9,10,11) |
InChI 键 |
SYEKKDBKUURZEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















